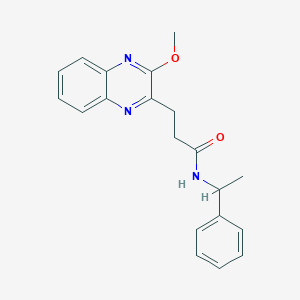![molecular formula C19H23N3O2S B5442411 N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5442411.png)
N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide, also known as CAY10585, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of molecules known as hydrazones, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. In addition, it has also been proposed that the compound may exert its effects by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and lower blood glucose levels in animal models. In addition, it has also been shown to exhibit antibacterial and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide in lab experiments has several advantages. It is a relatively stable compound that can be easily synthesized and purified. In addition, it exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations associated with its use. For example, the exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. In addition, the compound may exhibit toxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide. One area of interest is the development of new derivatives of the compound that exhibit improved biological activities. In addition, the compound may also be studied for its potential use in the treatment of other diseases such as viral infections and neurodegenerative disorders. Furthermore, the compound may also be investigated for its potential use in combination with other drugs to enhance their therapeutic effects.
Métodos De Síntesis
The synthesis of N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide involves the condensation reaction between 4-(N-hexanoylethanehydrazonoyl)aniline and 2-thiophenecarboxylic acid. The reaction is typically carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The final product is obtained after purification and isolation using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, it has also been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[4-[(Z)-N-(hexanoylamino)-C-methylcarbonimidoyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-3-4-5-8-18(23)22-21-14(2)15-9-11-16(12-10-15)20-19(24)17-7-6-13-25-17/h6-7,9-13H,3-5,8H2,1-2H3,(H,20,24)(H,22,23)/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSHTGWVHUDASU-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=C(C)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C(/C)\C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-4-methoxybenzenesulfonamide](/img/structure/B5442328.png)
![2-{[4-(1,3-benzothiazol-2-yl)-1,4-diazepan-1-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5442330.png)
![7-acetyl-N-(3-methylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5442342.png)
![4'-hydroxy-3'-(4-methoxy-3-methylbenzoyl)-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B5442343.png)
![2-(6-methoxy-2-naphthyl)-4-[(4-methoxypyridin-2-yl)methyl]morpholine](/img/structure/B5442344.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5442347.png)
![1-[(dimethylamino)sulfonyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5442348.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B5442360.png)

![1-(3-ethylisoxazol-5-yl)-N-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5442377.png)

![N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B5442401.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide](/img/structure/B5442413.png)
![7-[(6-methyl-1H-benzimidazol-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5442414.png)